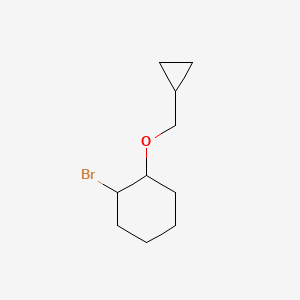![molecular formula C10H13NO5 B15301718 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. It is characterized by the presence of a furan ring substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the furan ring and carboxylic acid functionality. One common method involves the reaction of a furan derivative with a Boc-protected amino acid under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
- 4-{[(Tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Comparison: 4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C10H13NO5 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
Clé InChI |
OSXUPNWBPRABPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=COC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
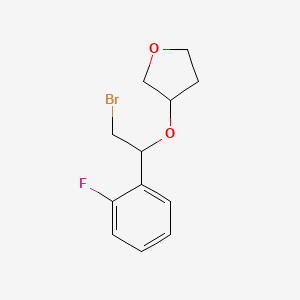
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
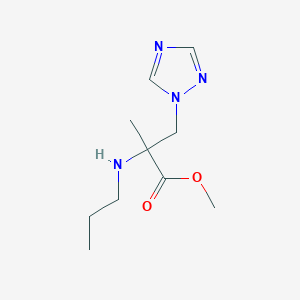

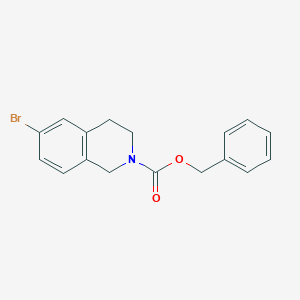
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)
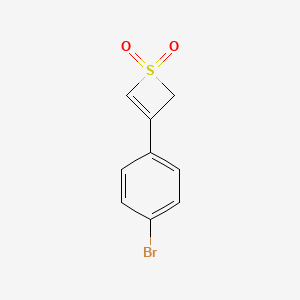

![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)

